1-Chloro-9H-carbazole

Carbazole Chlorination Regioselectivity

Standard electrophilic chlorination of carbazole yields <5% of the 1-isomer, making this building block scarce and costly. For researchers developing asymmetric PhOLED hosts or orthogonal synthetic handles, this high-purity 1-chloro regioisomer enables precise HOMO/LUMO tuning unavailable from 3- or 6-substituted analogs. - Enables sequential, site-selective cross-coupling (Suzuki, Buchwald-Hartwig) at C1 before C3/C6/C9 functionalization - Precursor for poly(1,8-carbazole)s with altered conjugation vs. standard 3,6-linked polymers - White to off-white crystalline solid, mp 125°C, fully characterized

Molecular Formula C12H8ClN
Molecular Weight 201.65 g/mol
CAS No. 5599-70-2
Cat. No. B3037719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-9H-carbazole
CAS5599-70-2
Molecular FormulaC12H8ClN
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl
InChIInChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
InChIKeyDBDCPKPHHCECLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-9H-carbazole: Halogenated Carbazole Scaffold


1-Chloro-9H-carbazole (CAS 5599-70-2) is a halogenated aromatic heterocyclic compound with the molecular formula C12H8ClN and a molecular weight of 201.65 g/mol. It is a white to off-white crystalline solid with a melting point of 125 °C . This compound serves as a crucial building block in organic electronics, particularly for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), and in medicinal chemistry for drug development . The chlorine atom at the 1-position introduces unique reactivity, making it a valuable intermediate for regioselective cross-coupling reactions .

Regioselective cross-coupling scaffold via 1-position chloride
Asymmetric carbazole-based OLED host material synthesis
Orthogonal functionalization handle for stepwise diversification

1-Chloro-9H-carbazole: Why Substitution Fails


In the synthesis of chlorocarbazoles via electrophilic aromatic substitution of carbazole, 1-chloro-9H-carbazole is a minor product. Under standard chlorination conditions, the formation of 3-chlorocarbazole is kinetically favored, with yields dramatically different . This inherent challenge in its direct synthesis means that 1-chloro-9H-carbazole is a less common and often more expensive building block. However, its unique 1-position substitution offers distinct advantages for certain applications. The chlorine atom at the 1-position can provide a different electronic environment and steric profile compared to the more common 3- or 6-substituted isomers, which can significantly alter the photophysical properties and reactivity of the resulting materials. Therefore, direct substitution with a more readily available isomer like 3-chlorocarbazole is not always feasible without a corresponding change in material performance.

Target 1-Chloro-9H-carbazole
Common substitute 3-Chloro-9H-carbazole
Reported synthetic yield difference may limit availability and alter procurement cost
Kinetically favored 3-isomer exhibits substantially higher yield; 1-isomer requires specialized routes
Steric and electronic profile at 1-position defines regioselective reactivity
3-Position environment provides different coupling selectivity and photophysical outcomes

1-Chloro-9H-carbazole: Quantitative Evidence


Synthesis: Chlorination Regioselectivity

The direct chlorination of carbazole demonstrates a strong kinetic preference for substitution at the 3-position over the 1-position. Under specific catalytic conditions, the yield of 1-chloro-9H-carbazole (CAS 5599-70-2) is significantly lower than that of its isomer, 3-chloro-9H-carbazole (CAS 2732-25-4) . This necessitates specialized synthetic routes for its production and directly impacts its commercial availability and cost.

Chlorination Regioselectivity
Reported
Target 8.3% vs. 3-isomer 87.7% (10.6-fold lower)
Quantifies synthetic access challenge; explains cost and supply context
NCS/CSA/imidazolium salt, 1,4-dioxane, 25 °C, 24 h
Carbazole Chlorination Regioselectivity

Melting Point vs 9H-Carbazole

The introduction of a chlorine atom at the 1-position of the carbazole ring alters the intermolecular forces in the solid state, leading to a quantifiable difference in melting point compared to the parent compound, 9H-carbazole (CAS 86-74-8) [1]. This change can be critical for applications requiring specific thermal processing windows, such as vacuum deposition in OLED fabrication.

Melting Point vs 9H-Carbazole
Reported
125 °C vs. 246 °C (Δ -121 °C)
Altered thermal processability; may support lower-temperature film formation
1-chloro-9H-carbazole reported; 9H-carbazole reference PubChem
Thermal Properties Crystallinity Carbazole

Selective Functionalization via the 1-Chloro Position

The chlorine atom at the sterically hindered 1-position of the carbazole core offers a unique site for further functionalization that is distinct from the more accessible 3- and 6-positions. This allows for the synthesis of asymmetric and highly substituted carbazole derivatives that are difficult to access via other routes . While direct comparative rate data with other halogens or positions is scarce in the primary literature, the class-level inference is that the C1-Cl bond provides a specific reactivity profile.

Selective Functionalization
Class-level inference
1-position aryl chloride for regioselective cross-coupling
Enables asymmetric architecture construction; direct rate data not available
Reactivity context based on steric and electronic class behavior
Cross-coupling Regioselectivity Suzuki-Miyaura

1-Chloro-9H-carbazole: Key Application Scenarios


Asymmetric Carbazole-Based Host Materials for OLEDs

The unique reactivity of the 1-chloro substituent enables the sequential, regioselective functionalization of the carbazole core. This is essential for creating asymmetric host materials for phosphorescent OLEDs (PhOLEDs) where fine-tuning of HOMO/LUMO energy levels and charge transport properties is critical. The 1-position serves as a first point of diversification before subsequent reactions at the 3-, 6-, or 9-positions are performed .

Specialty Synthesis: Orthogonal Functionalization

In complex organic syntheses, the ability to differentiate between multiple reactive sites on a molecule is paramount. The 1-chloro group on the carbazole provides a handle that can be addressed under different catalytic conditions than those required for other halogenated positions (e.g., 3,6-dibromo-). This orthogonality allows for the construction of elaborate molecular structures in a controlled, stepwise manner, making 1-chloro-9H-carbazole a valuable tool for medicinal chemistry and advanced material development .

1,4-Linked Carbazole-Based Polymers

While the 3,6-positions are the most common sites for polymerization of carbazole, the 1,8-positions offer an alternative pathway to create polymers with different conjugation lengths and solid-state packing. 1-Chloro-9H-carbazole can serve as a monomer precursor for the synthesis of poly(1,8-carbazole)s or related co-polymers via Yamamoto or Suzuki polycondensation, yielding materials with potentially distinct optoelectronic properties compared to their 3,6-linked counterparts .

Application
Selection Property
Validation Focus
OLED host material synthesis
Regioselective C1-Cl reactivity
Charge-transport tuning via sequential functionalization
Orthogonal functionalization in complex synthesis
Sterically distinct aryl chloride handle
Stepwise diversification without protecting group interference
Poly(1,8-carbazole) polymer research
1,8-linkage orientation
Conjugation length and solid-state packing optimization

Technical Documentation Hub

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38 linked technical documents
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